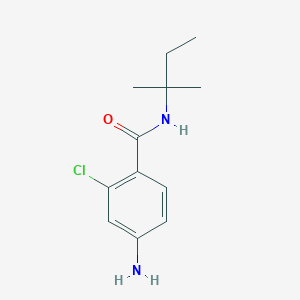

4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide

CAS No.:

Cat. No.: VC17688210

Molecular Formula: C12H17ClN2O

Molecular Weight: 240.73 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C12H17ClN2O |

|---|---|

| Molecular Weight | 240.73 g/mol |

| IUPAC Name | 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide |

| Standard InChI | InChI=1S/C12H17ClN2O/c1-4-12(2,3)15-11(16)9-6-5-8(14)7-10(9)13/h5-7H,4,14H2,1-3H3,(H,15,16) |

| Standard InChI Key | OKZWALVNLSMRLX-UHFFFAOYSA-N |

| Canonical SMILES | CCC(C)(C)NC(=O)C1=C(C=C(C=C1)N)Cl |

Introduction

Chemical Structure and Physicochemical Properties

The molecular structure of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide consists of a benzamide core substituted with an amino group at the 4-position, a chlorine atom at the 2-position, and a 2-methylbutan-2-yl group attached to the nitrogen atom. This configuration confers distinct steric and electronic properties. The 2-methylbutan-2-yl group, a branched alkyl chain, enhances lipophilicity, potentially improving membrane permeability in biological systems .

Key Physicochemical Parameters

While explicit data for this compound are scarce, analogous benzamides provide insights:

| Property | Value (Analogous Compounds) | Source Compound |

|---|---|---|

| Molecular Weight | ~277–300 g/mol | |

| Melting Point | 146–148°C | |

| Solubility | Low in water, moderate in ethanol | |

| pKa | ~0.42 (acidic), ~9.71 (basic) |

The chlorine substituent at the 2-position likely increases stability against metabolic degradation, while the amino group at the 4-position may facilitate hydrogen bonding with biological targets .

Synthetic Methodologies

The synthesis of 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide can be inferred from protocols used for structurally related benzamides. A common approach involves multi-step reactions starting from substituted benzoic acids or their derivatives.

Example Synthetic Route

-

Chlorination and Amination:

-

Purification:

Industrial-scale synthesis would require optimization of reaction parameters (temperature, solvent, catalyst loading) to maximize yield and purity. For instance, refluxing in ethanol with piperidine as a catalyst has been effective for similar benzamide syntheses .

Biological and Industrial Applications

Agrochemical Uses

In agrochemistry, chloro-substituted benzamides are investigated as herbicides and fungicides. The chlorine atom enhances binding to plant-specific enzymes, while the alkyl group improves environmental persistence .

Comparative Analysis with Structural Analogs

The compound’s activity and solubility are influenced by its substituents. Below is a comparison with related benzamides:

| Compound | Structural Features | Key Differences |

|---|---|---|

| 4-Amino-N-(tert-butyl)benzamide | tert-butyl group | Higher lipophilicity, lower solubility |

| 4-Chloro-N-(isopropyl)benzamide | Isopropyl group | Altered metabolic stability |

| Metoclopramide | Diethylaminoethyl side chain | Enhanced dopamine receptor affinity |

The 2-methylbutan-2-yl group in the target compound balances lipophilicity and steric bulk, potentially offering a unique pharmacokinetic profile .

Research Gaps and Future Directions

Despite its potential, limited empirical data exist for 4-amino-2-chloro-N-(2-methylbutan-2-yl)benzamide. Critical research priorities include:

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume